2-Bromo-3-difluoromethoxy-5-nitrotoluene
Overview
Description
2-Bromo-3-difluoromethoxy-5-nitrotoluene is a chemical compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . It is characterized by the presence of bromine, difluoromethoxy, nitro, and toluene groups in its structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-difluoromethoxy-5-nitrotoluene typically involves the bromination of 3-difluoromethoxy-5-nitrotoluene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-difluoromethoxy-5-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by another functional group.
Reduction Reactions: The major product is 2-Bromo-3-difluoromethoxy-5-aminotoluene.
Oxidation Reactions: The major product is 2-Bromo-3-difluoromethoxy-5-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-3-difluoromethoxy-5-nitrotoluene is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-difluoromethoxy-5-nitrotoluene involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, the difluoromethoxy group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-difluoromethoxy-3-nitrotoluene
- 2-Bromo-5-(difluoromethyl)pyridine
- 1-Bromo-3-(difluoromethoxy)benzene
Uniqueness
2-Bromo-3-difluoromethoxy-5-nitrotoluene is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and nitro groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis. Its difluoromethoxy group also enhances its stability and lipophilicity compared to similar compounds .
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-methyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-5(12(13)14)3-6(7(4)9)15-8(10)11/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVPJHQFTCXHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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